molecular formula C14H18FNO2 B060609 Lubazodone CAS No. 161178-07-0

Lubazodone

Cat. No.: B060609
CAS No.: 161178-07-0
M. Wt: 251.30 g/mol
InChI Key: HTODIQZHVCHVGM-UHFFFAOYSA-N
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Description

Lubazodone, also known by its developmental code names YM-992 and YM-35995, is an experimental antidepressant. It was developed by Yamanouchi Pharmaceutical Co., Ltd. in the late 1990s and early 2000s for the treatment of major depressive disorder. Although it reached phase II clinical trials, it was never marketed. This compound acts as a serotonin reuptake inhibitor and a 5-HT2A receptor antagonist, making it a serotonin antagonist and reuptake inhibitor (SARI) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lubazodone involves several key steps:

  • Formation of the Indane Moiety: : The synthesis begins with the formation of the indane structure, which is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with a cyclopentane derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Introduction of the Fluorine Atom: : The next step involves the introduction of a fluorine atom into the indane structure. This is typically done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

  • Attachment of the Morpholine Ring: : The final step involves the attachment of a morpholine ring to the indane structure. This is achieved through a nucleophilic substitution reaction, where the indane derivative reacts with morpholine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Lubazodone undergoes several types of chemical reactions, including:

  • Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

  • Substitution: : this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced indane derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

  • Chemistry: : As a model compound for studying the effects of fluorine substitution on the pharmacological properties of indane derivatives.

  • Biology: : Investigating its effects on serotonin reuptake and receptor antagonism in various biological systems.

  • Medicine: : Potential use as an antidepressant due to its dual action as a serotonin reuptake inhibitor and 5-HT2A receptor antagonist.

Mechanism of Action

Lubazodone exerts its effects primarily through two mechanisms:

  • Serotonin Reuptake Inhibition: : this compound inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT), increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

  • 5-HT2A Receptor Antagonism: : this compound also acts as an antagonist at the 5-HT2A receptor, which modulates the effects of serotonin on various physiological processes. This dual action contributes to its antidepressant effects .

Comparison with Similar Compounds

Lubazodone is structurally related to other serotonin antagonist and reuptake inhibitors such as trazodone and nefazodone. it differs in several key aspects:

  • Stronger Serotonin Reuptake Inhibition: : this compound is a more potent serotonin reuptake inhibitor compared to trazodone and nefazodone.

  • Weaker 5-HT2A Receptor Antagonism: : this compound has a weaker antagonistic effect on the 5-HT2A receptor compared to trazodone and nefazodone, resulting in a more balanced profile as a SARI.

Similar Compounds

    Trazodone: Another SARI used as an antidepressant and for the treatment of insomnia.

    Nefazodone: A SARI with a similar mechanism of action but with a different safety profile.

    Vilazodone: A serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor, used as an antidepressant.

This compound’s unique balance of serotonin reuptake inhibition and 5-HT2A receptor antagonism makes it a compound of interest for further research and development in the field of antidepressant drugs.

Properties

CAS No.

161178-07-0

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

InChI

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2

InChI Key

HTODIQZHVCHVGM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Isomeric SMILES

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Key on ui other cas no.

161178-07-0

Synonyms

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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